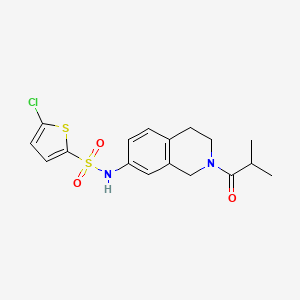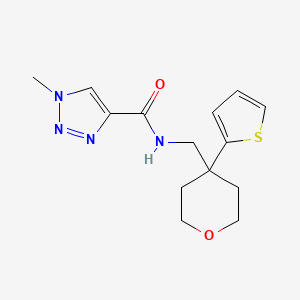
4-(3,5-Dichlorophenoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5-Dichlorophenoxy)aniline is an organic compound with the molecular formula C12H9Cl2NO . It is a solid at room temperature and should be stored in a dark place under an inert atmosphere .
Synthesis Analysis
The synthesis of this compound could potentially involve the catalytic hydrogenation of 3,4-dichloronitrobenzene with noble metal catalysts under pressure . Various types of additives prevent dehalogenation during production and reactors must be fabricated with special steel alloys to inhibit corrosion .Molecular Structure Analysis
The molecular structure of this compound consists of an amine group attached to a benzene ring, which is further substituted with two chlorine atoms and an oxygen atom . The molecular weight of this compound is 254.11 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 254.11 . The compound should be stored in a dark place under an inert atmosphere .科学的研究の応用
Electrochemical Synthesis and Application in Solar Cells
A novel polymer based on an aniline derivative was synthesized and characterized for application in dye-sensitized solar cells. The polymer, synthesized in aqueous solution, showed promising results as a counter electrode, with an energy conversion efficiency significantly higher than that of traditional Pt counter electrodes (Shahhosseini et al., 2016).
Synthesis and Application of Electrochromic Materials
Novel donor–acceptor systems incorporating thiophene derivatives and nitrotriphenylamine units were synthesized and electropolymerized to obtain highly stable conducting polymers. These polymers exhibit outstanding optical contrasts and fast switching speeds in the near-infrared region, making them suitable for electrochromic applications (Li et al., 2017).
Synthesis of Polyurethane Cationomers with Fluorescent Properties
New o-hydroxy Schiff bases were synthesized and used as quaternization agents for a polyetherurethane precursor. These compounds were investigated for their structure and photochromic mechanism, revealing a process involving excited state intramolecular proton transfer. The resulting polymeric films exhibited fluorescent properties (Buruianǎ et al., 2005).
Dendrimer Synthesis Incorporating 4-(n-Octyloxy)aniline
An ab initio study explored the use of 4-(n-Octyloxy)aniline in the synthesis of new dendritic melamines. These dendrimers, obtained in significant yields, demonstrated the ability to self-organize in solution and self-assemble in the solid state, suggesting their potential for creating novel organic materials with mesogenic properties (Morar et al., 2018).
Safety and Hazards
The safety information for 4-(3,5-Dichlorophenoxy)aniline indicates that it is a dangerous compound . It is harmful if swallowed or if it comes into contact with the eyes . Precautionary measures include avoiding ingestion and inhalation, and not getting the compound in the eyes, on the skin, or on clothing .
Relevant Papers There are several peer-reviewed papers and technical documents related to this compound . These documents provide more detailed information about the compound and its properties.
特性
IUPAC Name |
4-(3,5-dichlorophenoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO/c13-8-5-9(14)7-12(6-8)16-11-3-1-10(15)2-4-11/h1-7H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPDUICWSVIDKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-chlorobenzyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2662006.png)

![2-(2-(Dimethylamino)ethyl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2662009.png)

![2-[3-(hydroxymethyl)-4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2662011.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(3-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2662012.png)
![7-(2,4-dichlorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2662013.png)

![N-(4-(dimethylamino)phenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2662015.png)
![2-(Pyrrolidin-1-yl)-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol](/img/structure/B2662016.png)
![N-(4-bromo-2-fluorophenyl)-N'-[(dimethylamino)methylene]thiourea](/img/structure/B2662021.png)


![2-{[2-(trifluoromethyl)benzyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B2662026.png)
